molecular formula C10H11NOS B8373058 1-Methyl-5-Methoxy-2-Indolinethione

1-Methyl-5-Methoxy-2-Indolinethione

Cat. No.: B8373058
M. Wt: 193.27 g/mol
InChI Key: HUARVXKBYMFUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-Methoxy-2-Indolinethione is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

5-methoxy-1-methyl-3H-indole-2-thione

InChI

InChI=1S/C10H11NOS/c1-11-9-4-3-8(12-2)5-7(9)6-10(11)13/h3-5H,6H2,1-2H3

InChI Key

HUARVXKBYMFUMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)CC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

18.5 g (0.22 mol) of sodium bicarbonate are added to a solution of 19.5 g (0.11 mol) of 5-methoxy-1-methyl-2-indolinone prepared according to A. H. BECKETT, R. W. DAISLEY and J. WALKER (Tetrahedron 1968, 24 6093) and 16.5 g (0.037 mol) of phosphorus pentasulfide in 200 ml of tetrahydrofuran. The reaction medium is heated to a temperature of 50° C. for 1 h 30 min and then filtered and concentrated on a water bath under vacuum. The residue is taken up with ice-cold water and the mixture is extracted with methylene chloride. The organic phase is washed with saturated sodium chloride solution, dried and evaporated. The residue is used in the next stage without further treatment.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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